molecular formula C17H21OP B12711797 Phosphine oxide, diphenylpentyl- CAS No. 88533-60-2

Phosphine oxide, diphenylpentyl-

Cat. No.: B12711797
CAS No.: 88533-60-2
M. Wt: 272.32 g/mol
InChI Key: NAUPXNHJMXABGJ-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenylpentyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups, along with a pentyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, diphenylpentyl-, the synthesis involves the reaction of diphenylphosphine with pentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide .

Industrial Production Methods

Industrial production of phosphine oxides often involves large-scale oxidation processes. The use of oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts can efficiently convert phosphines to phosphine oxides. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenylpentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphine oxides depending on the reagents used.

Mechanism of Action

The mechanism of action of phosphine oxide, diphenylpentyl- involves its ability to act as a ligand, forming stable complexes with metal ions. This property is crucial in catalysis, where the compound can facilitate various chemical transformations. The phosphorus-oxygen bond plays a significant role in stabilizing these complexes and enhancing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, diphenylpentyl- is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where the pentyl group can influence the reactivity and selectivity of the reactions .

Properties

CAS No.

88533-60-2

Molecular Formula

C17H21OP

Molecular Weight

272.32 g/mol

IUPAC Name

[pentyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H21OP/c1-2-3-10-15-19(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

NAUPXNHJMXABGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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